molecular formula C17H30N2O4 B8412498 1-(1-Tert-butoxycarbonyl-4-piperidylacetyl)-4-hydroxypiperidine

1-(1-Tert-butoxycarbonyl-4-piperidylacetyl)-4-hydroxypiperidine

Cat. No. B8412498
M. Wt: 326.4 g/mol
InChI Key: QHLVQQXLINMZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900326B2

Procedure details

To 16.3 g (0.05 mol) of 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-hydroxypiperidine [5], 147.1 g of toluene and 6.58 g (0.065 mol) of triethylamine were added. 6.30 g (0.055 mol) of mesyl chloride was added dropwise to the mixture at a temperature in the range of 0 to 5° C. and the reaction was allowed to proceed for 2 hours at the temperature in the range. Toluene was added to the reaction mixture. Thereafter, the reaction mixture was washed with an aqueous solution of sodium hydrogencarbonate and an aqueous solution of sodium chloride, and concentrated under a reduced pressure. 70.8 g of toluene was added to the concentrated residue, and the temperature of the mixture was increased. After the residue was dissolved in toluene, filtration was carried out. Thereafter, the filtrate was cooled to room temperature and the crystals which precipitated at room temperature were collected by filtration. The resultant wet crystals were dried under a reduced pressure, whereby 17.2 g of the title compound in the state of white crystalline powder was obtained (the yield was 84.8%). The values obtained by the analysis of 1HNMR, 13CNMR and mass spectroscopy were substantially the same as those obtained in Step 5a of Example 2.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
147.1 g
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([N:17]2[CH2:22][CH2:21][CH:20]([OH:23])[CH2:19][CH2:18]2)=[O:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[S:31](Cl)([CH3:34])(=[O:33])=[O:32]>C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([CH2:14][C:15]([N:17]2[CH2:18][CH2:19][CH:20]([O:23][S:31]([CH3:34])(=[O:33])=[O:32])[CH2:21][CH2:22]2)=[O:16])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)N1CCC(CC1)O
Name
Quantity
6.58 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
147.1 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Thereafter, the reaction mixture was washed with an aqueous solution of sodium hydrogencarbonate
CONCENTRATION
Type
CONCENTRATION
Details
an aqueous solution of sodium chloride, and concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
70.8 g of toluene was added to the concentrated residue
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was increased
DISSOLUTION
Type
DISSOLUTION
Details
After the residue was dissolved in toluene
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the crystals which precipitated at room temperature
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant wet crystals were dried under a reduced pressure, whereby 17.2 g of the title compound in the state of white crystalline powder
CUSTOM
Type
CUSTOM
Details
was obtained (the yield was 84.8%)
CUSTOM
Type
CUSTOM
Details
The values obtained by the analysis of 1HNMR, 13CNMR and mass spectroscopy
CUSTOM
Type
CUSTOM
Details
those obtained in Step 5a of Example 2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)N1CCC(CC1)OS(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.